4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate
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Overview
Description
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate is a complex organic compound that features a triazole ring, a diazenyl group, and a diethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Diazenylation: The triazole intermediate is then diazenylated using diazonium salts under controlled conditions to form the diazenyl group.
Coupling with Diethylaniline: The diazenylated triazole is coupled with N,N-diethylaniline under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating their function.
Interact with DNA/RNA: Affecting gene expression and cellular processes.
Modulate Signaling Pathways: Influencing cellular communication and responses.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1H-1,2,4-triazol-4-ium iodide: A similar compound with a triazole ring and methyl groups.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Another compound featuring a triazole ring and phenyl groups.
Uniqueness
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazenyl group and diethylaniline moiety differentiate it from other triazole-based compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
73398-78-4 |
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Molecular Formula |
C28H43N12O4P |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate |
InChI |
InChI=1S/2C14H21N6.H3O4P/c2*1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;1-5(2,3)4/h2*7-11H,5-6H2,1-4H3;(H3,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
SEPDIUBMQDTSIC-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.OP(=O)([O-])[O-] |
Origin of Product |
United States |
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